Degradation Potency vs. Second-Generation PROTAC 17: PROTAC LZK-IN-1 Requires Higher Concentration but Offers Tighter Target Binding
In a direct head-to-head comparison, PROTAC LZK-IN-1 (PROTAC-21A) achieved complete LZK degradation at 1 μM in CAL33 cells with doxycycline-induced LZK overexpression, whereas the second-generation lead PROTAC 17 achieved comparable degradation at 250 nM, a 4-fold improvement in degradation potency [1]. However, PROTAC LZK-IN-1 exhibits a higher target binding affinity (Kd = 35 nM) compared with PROTAC 17 (Kd = 71 nM) as measured by ATP-independent KdELECT competition binding assay, indicating that degradation potency and binding affinity are not directly correlated in this PROTAC series [1]. In long-term colony-formation assays, PROTAC LZK-IN-1 at 1 μM caused a 75% reduction in colony-forming ability of MAP3K13-amplified HNSCC cells, whereas PROTAC 17 achieved almost complete loss of colony formation at a lower concentration of 500 nM [1].
| Evidence Dimension | LZK degradation potency and cellular efficacy |
|---|---|
| Target Compound Data | PROTAC LZK-IN-1 (PROTAC-21A): Kd = 35 nM; complete LZK degradation at 1 μM; 75% reduction in colony formation at 1 μM in MAP3K13-amplified cells |
| Comparator Or Baseline | PROTAC 17: Kd = 71 nM; LZK degradation at 250 nM; near-complete loss of colony formation at 500 nM in MAP3K13-amplified cells; at 250 nM, colony reduction comparable to 1 μM PROTAC-21A |
| Quantified Difference | PROTAC-21A: 2.0-fold tighter binding (35 vs 71 nM) but 4-fold lower degradation potency (1000 vs 250 nM) and 2-fold lower cellular efficacy (500 vs 1000 nM for equivalent effect). At 250 nM, PROTAC 17 matched 1 μM PROTAC-21A in colony reduction. |
| Conditions | CAL33 HNSCC cell line with doxycycline-induced LZK overexpression; ATP-independent KdELECT KINOMEscan binding assay; 24 h treatment for degradation Western blot; long-term colony-formation assay in CAL33 and DETROIT562 (MAP3K13-amplified) vs BICR22 (non-amplified control) |
Why This Matters
Users selecting between PROTAC LZK-IN-1 and PROTAC 17 must weigh tighter binding affinity (potentially advantageous for target engagement studies) against superior degradation potency and cellular efficacy (advantageous for functional knockdown experiments); the data demonstrate these are non-equivalent tools.
- [1] Katerji M, Bergman KL, Lindberg E, Rubin MR, Afifi M, Funk AL, Woodroofe CC, Nyswaner K, Karpińska K, Serwa R, Cappell SD, Marusiak A, Swenson RE, Brognard JF. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer. J Biol Chem. 2025 May;301(5):108452. DOI: 10.1016/j.jbc.2025.108452. View Source
